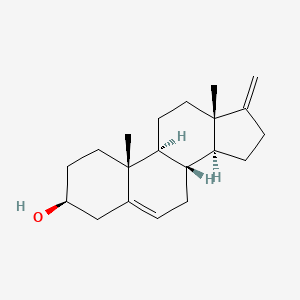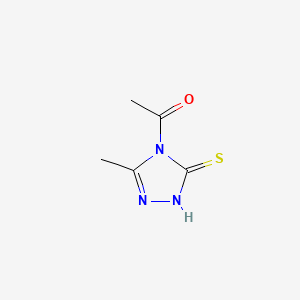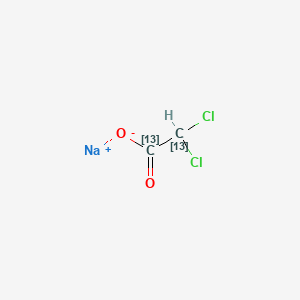
Sodium dichloroacetate-13C2
Overview
Description
Sodium dichloroacetate-13C2 is a stable isotope-labeled compound, specifically a sodium salt of dichloroacetic acid where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying metabolic pathways due to its isotopic labeling.
Mechanism of Action
Target of Action
Sodium dichloroacetate-13C2, often abbreviated as DCA, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . This enzyme plays a crucial role in metabolic processes, particularly in the regulation of glucose metabolism .
Mode of Action
DCA acts as an inhibitor of PDK . By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase complex, thereby shifting the cell’s metabolism from glycolysis (a less efficient pathway that occurs in the cytoplasm) to glucose oxidation (a more efficient pathway that occurs in the mitochondria) . This shift in metabolic activity can lead to changes in the energy production and growth characteristics of cells .
Biochemical Pathways
The primary biochemical pathway affected by DCA is glycolysis . By inhibiting PDK, DCA reduces the rate of glycolysis and promotes glucose oxidation in the mitochondria . This metabolic shift affects downstream pathways, including those involved in cell growth and survival. For instance, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .
Pharmacokinetics
Dca, in general, is known to be orally absorbable
Result of Action
The action of DCA leads to several molecular and cellular effects. It has been reported to have anti-cancer effects by reversing tumor-associated glycolysis . DCA treatment can lead to a decrease in the viability and colony growth of certain cancer cell lines . Furthermore, DCA has been shown to reduce the growth of tumor xenografts in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lactic acid in the tumor microenvironment can restrict T cell responses, potentially impacting the effectiveness of DCA
Biochemical Analysis
Biochemical Properties
Sodium dichloroacetate-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH), which can convert pyruvate into acetyl-coenzyme A (acetyl-CoA) . This interaction alters the metabolic pathway from glycolysis to oxidative phosphorylation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway in vascular dementia rats . It also reduces hypoglycemia-induced oxidative stress, microglial activation, blood–brain barrier disruption, and neuronal death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PDK inhibitor, it activates PDH, leading to a shift in glucose metabolism from glycolysis to oxidative phosphorylation . This shift in metabolism can lead to decreased lactate production and increased ATP production .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been found that long-term administration of this compound improved cognitive function in vascular dementia rats, reduced brain infarct size and brain atrophy, and significantly improved endothelial precursor cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in an animal model of insulin-induced hypoglycemia, this compound (100 mg/kg, i.v., two days) following hypoglycemic insult reduced hypoglycemia-induced oxidative stress, microglial activation, blood–brain barrier disruption, and neuronal death compared to the vehicle-treated hypoglycemia group .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose metabolism. It inhibits PDK, leading to the activation of PDH, which converts pyruvate into acetyl-CoA . This shifts the metabolic pathway from glycolysis, where glucose is converted into pyruvate, to oxidative phosphorylation, where acetyl-CoA is oxidized to produce ATP .
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . This localization allows it to directly influence the metabolic pathway of the cell by shifting it from glycolysis to oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium dichloroacetate-13C2 is synthesized through the chlorination of acetic acid-13C2, followed by neutralization with sodium hydroxide. The reaction typically involves:
Chlorination: Acetic acid-13C2 is treated with chlorine gas under controlled conditions to form dichloroacetic acid-13C2.
Neutralization: The resulting dichloroacetic acid-13C2 is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and isotopic enrichment. The process involves stringent quality control measures to maintain the isotopic purity and chemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium dichloroacetate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: It can be reduced to form monochloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols are commonly used under basic conditions.
Major Products
Oxidation: Trichloroacetic acid.
Reduction: Monochloroacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
Sodium dichloroacetate-13C2 is extensively used in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research where it is used to study the inhibition of pyruvate dehydrogenase kinase.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Sodium dichloroacetate: The non-labeled version of the compound.
Sodium acetate-13C2: Another stable isotope-labeled compound used in metabolic studies.
Sodium propionate-2,3-13C2: Used for similar tracing studies in metabolic research.
Uniqueness
Sodium dichloroacetate-13C2 is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic studies. Its ability to inhibit pyruvate dehydrogenase kinase and alter metabolic pathways makes it particularly valuable in cancer research and other biomedical applications.
Properties
IUPAC Name |
sodium;2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNKHXLFSSUGS-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745867 | |
| Record name | Sodium dichloro(~13~C_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-90-6 | |
| Record name | Sodium dichloro(~13~C_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


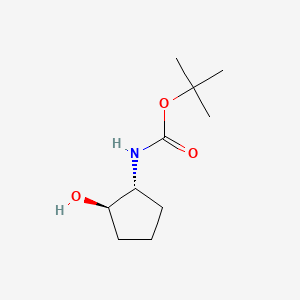
![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)


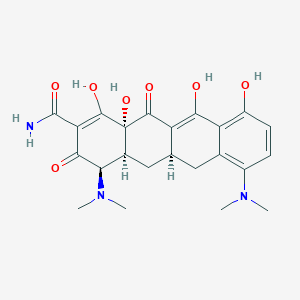

![1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586728.png)
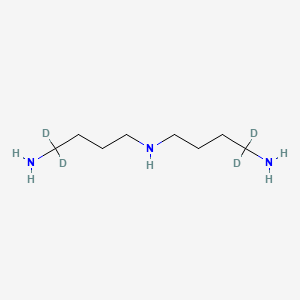
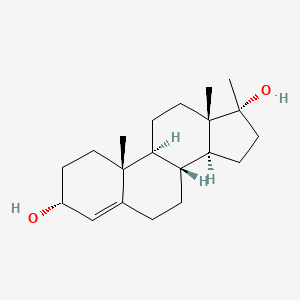
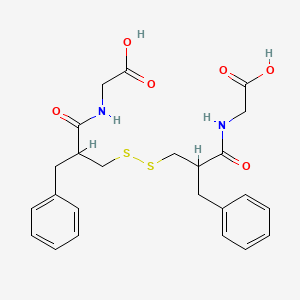
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
